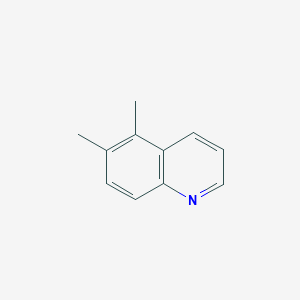

5,6-Dimethylquinoline

概要

説明

5,6-Dimethylquinoline is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .

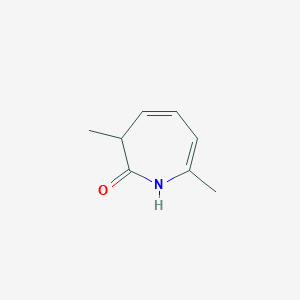

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

科学的研究の応用

Antiplasmodial Activity

5,6-Dimethylquinoline derivatives have shown notable antiplasmodial activity. A study highlighted that compounds containing the 2-phenyl-6:7-dimethylquinoline nucleus exhibited significant activity against malaria in canaries, surpassing the effectiveness of quinine (King & Wright, 1948).

Anticancer Applications

This compound derivatives have been explored in cancer treatment. The platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ demonstrated potent cytotoxic effects in triple-negative breast cancer cells, differing significantly from conventional agents like cisplatin (Kostrhunova et al., 2019).

Neuropharmacology

This compound compounds have been investigated for their potential role in treating learning and memory disorders. Various derivatives have shown promising results as selective antagonists for the 5-HT(6) receptor, which is implicated in cognitive enhancement (Russell & Dias, 2002).

Dopamine Agonism

(R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a this compound derivative, was found to be a potent dopamine agonist in animals, although its in vitro binding affinity was low. Its metabolites also demonstrated significant dopaminergic and serotonergic activities (Heier et al., 1997).

Polymerization Catalysts

This compound derivatives have been used in synthesizing rigid geometry nickel bromides, which act as catalysts in ethylene polymerization. These compounds facilitate the production of polyethylene waxes with low molecular weights (Huang et al., 2016).

Alzheimer's Disease Research

A novel 8-OH quinoline targeting amyloid β, a key component in Alzheimer's disease, was developed for its potential therapeutic effects. An initial trial indicated that this compound might lower cerebrospinal fluid amyloid β levels and improve cognitive functions (Villemagne et al., 2017).

Biotransformation Studies

Studies on the biotransformation of this compound derivatives, such as 6,7-dimethylquinoline, in rainbow trout revealed significant bioconcentration in tissues and identified major metabolites, providing insights into environmental and biological interactions of these compounds (Birkholz et al., 1989).

Safety and Hazards

将来の方向性

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

作用機序

Target of Action

5,6-Dimethylquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .

Mode of Action

Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

It is known that quinoline derivatives can have a wide range of effects, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

It is known that gene-environment interactions can have a significant impact on the effectiveness of various compounds .

生化学分析

Biochemical Properties

5,6-Dimethylquinoline is known to interact with certain enzymes such as CYP1A2 and CYP2B6 . It acts as an inhibitor of these enzymes, with IC50 values of 3.3 µM and 480 µM respectively .

Cellular Effects

Quinoline derivatives have been reported to exhibit various bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Molecular Mechanism

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

特性

IUPAC Name |

5,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBZCHAUVPUVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360879 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-30-8 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

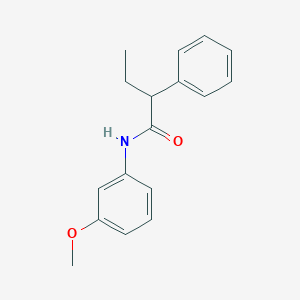

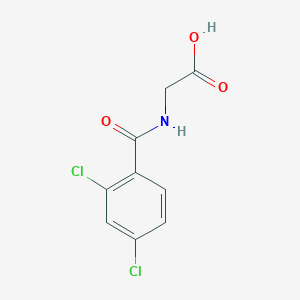

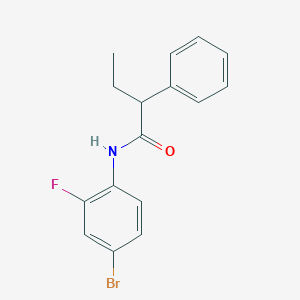

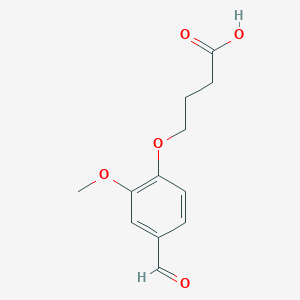

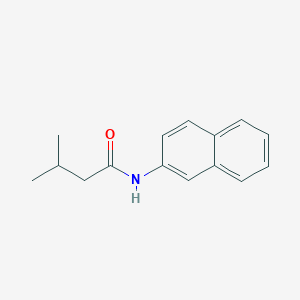

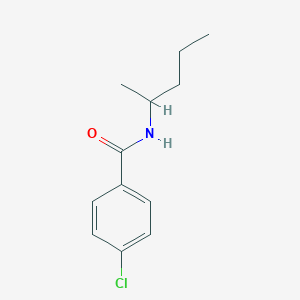

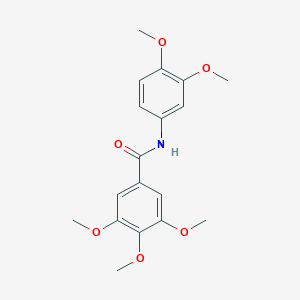

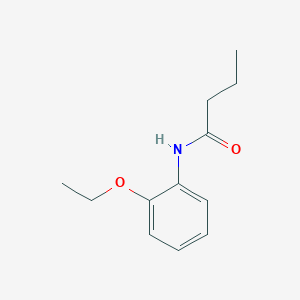

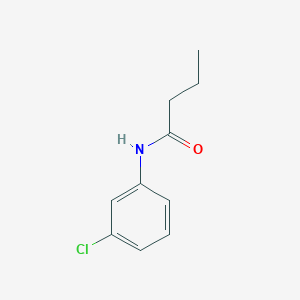

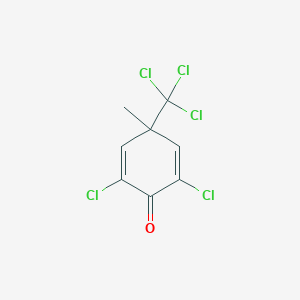

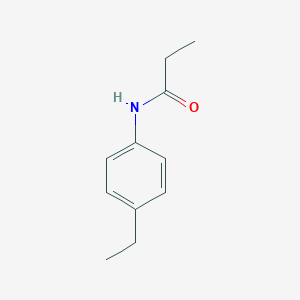

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。